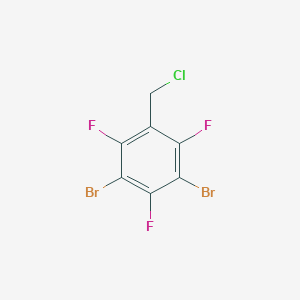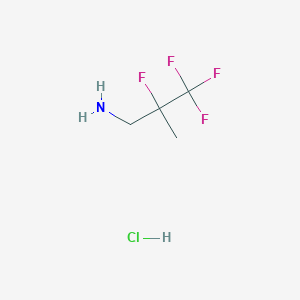
4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide, also known as BOPM, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BOPM is a small molecule that belongs to the class of morpholine carboxamides and has a molecular weight of 402.47 g/mol.
Wirkmechanismus
The exact mechanism of action of 4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide is not fully understood. However, it is believed that 4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide exerts its anti-cancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression and play a critical role in the development and progression of cancer. Inhibition of HDACs by 4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, 4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide has been shown to have anti-inflammatory activity. Studies have also shown that 4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide can inhibit the growth of bacteria and fungi, indicating its potential as an antimicrobial agent. 4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide has also been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide is its potent anti-cancer activity. 4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of 4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the safety and toxicity profile of 4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide.
Zukünftige Richtungen
There are numerous future directions for research on 4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of 4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide. Another area of research is the evaluation of the anti-inflammatory and antimicrobial activity of 4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide and its potential as a neuroprotective agent. Overall, 4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide has significant potential as a therapeutic agent for a wide range of diseases, and further research is needed to fully explore its therapeutic potential.
Synthesemethoden
The synthesis of 4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid ethyl ester, which is then reacted with 3-aminopropylmorpholine to obtain the intermediate compound. The final step involves the benzyl protection of the amino group to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its anti-cancer activity. Studies have shown that 4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide exhibits potent anti-proliferative activity against various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. 4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Eigenschaften
IUPAC Name |
4-benzyl-5-oxo-N-[3-(6-oxopyridazin-1-yl)propyl]morpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c24-17-8-4-10-21-23(17)11-5-9-20-19(26)16-13-27-14-18(25)22(16)12-15-6-2-1-3-7-15/h1-4,6-8,10,16H,5,9,11-14H2,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJREPRPIXCVRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![((2-(((5S,8S,10aR)-3-acetyl-8-(((S)-5-amino-1-(benzhydrylamino)-1,5-dioxopentan-2-yl)carbamoyl)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocin-5-yl)carbamoyl)-1H-indol-5-yl)difluoromethyl)phosphonic acid](/img/structure/B2909905.png)
![4-[(3,4-dichlorophenyl)sulfanyl]-N,N-dimethyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2909906.png)
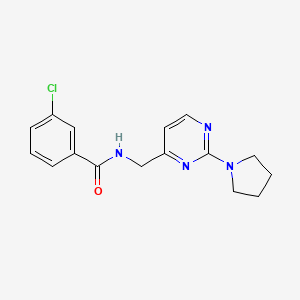
![N-(4-chlorophenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2909912.png)
![N6-allyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2909915.png)
![2-[2-[(4-Phenyldiazenylphenyl)carbamoyl]phenyl]benzoic acid](/img/structure/B2909916.png)
![N-(1-cyanocyclohexyl)-2-{[1-(4-methyl-1H-pyrazol-1-yl)propan-2-yl]amino}acetamide](/img/structure/B2909917.png)
![methyl 3-((2-(3,5-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2909919.png)
![1-({4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)azepane](/img/structure/B2909920.png)
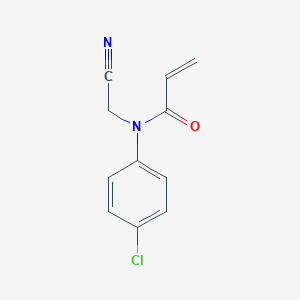
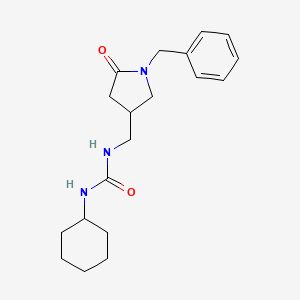
![2-bromo-3,4,5-trimethoxy-N-[4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B2909925.png)
